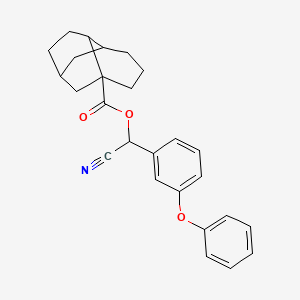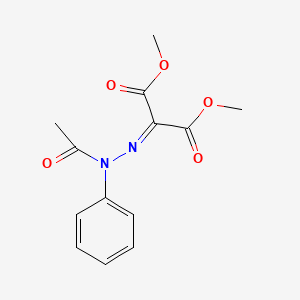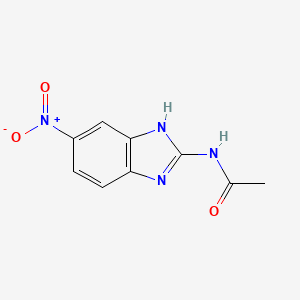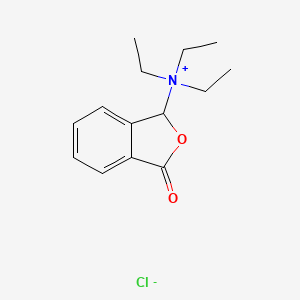![molecular formula C18H17I2N3O B14353252 1-[2-(Hydroxyimino)-2-phenylethyl]-4,4'-bipyridin-1-ium diiodide CAS No. 92074-17-4](/img/no-structure.png)
1-[2-(Hydroxyimino)-2-phenylethyl]-4,4'-bipyridin-1-ium diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Hydroxyimino)-2-phenylethyl]-4,4’-bipyridin-1-ium diiodide is a complex organic compound that features a bipyridinium core with a hydroxyimino-phenylethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Hydroxyimino)-2-phenylethyl]-4,4’-bipyridin-1-ium diiodide typically involves the reaction of 4,4’-bipyridine with 2-(hydroxyimino)-2-phenylethyl halides under controlled conditions. The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) with the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with iodine to form the diiodide salt .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Hydroxyimino)-2-phenylethyl]-4,4’-bipyridin-1-ium diiodide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The bipyridinium core can be reduced to form bipyridine derivatives.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives of the hydroxyimino group.
Reduction: Bipyridine derivatives.
Substitution: Various substituted phenylethyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-[2-(Hydroxyimino)-2-phenylethyl]-4,4’-bipyridin-1-ium diiodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as electrochromic devices and sensors.
Wirkmechanismus
The mechanism of action of 1-[2-(Hydroxyimino)-2-phenylethyl]-4,4’-bipyridin-1-ium diiodide involves its interaction with specific molecular targets. The bipyridinium core can undergo redox reactions, making it useful in electrochemical applications. The hydroxyimino group can form hydrogen bonds and interact with nucleophiles, influencing its biological activity. The compound’s ability to participate in various chemical reactions allows it to modulate different biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyimino-2-phenylacetonitrile: Shares the hydroxyimino-phenyl structure but lacks the bipyridinium core.
4,4’-Bipyridine: Contains the bipyridinium core but lacks the hydroxyimino-phenylethyl substituent.
Viologens: A class of compounds with similar bipyridinium cores but different substituents.
Uniqueness
1-[2-(Hydroxyimino)-2-phenylethyl]-4,4’-bipyridin-1-ium diiodide is unique due to the combination of its bipyridinium core and hydroxyimino-phenylethyl substituent. This structural arrangement imparts distinct redox properties and potential biological activities, making it a versatile compound for various applications .
Eigenschaften
| 92074-17-4 | |
Molekularformel |
C18H17I2N3O |
Molekulargewicht |
545.2 g/mol |
IUPAC-Name |
N-[1-phenyl-2-(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)ethylidene]hydroxylamine;diiodide |
InChI |
InChI=1S/C18H15N3O.2HI/c22-20-18(17-4-2-1-3-5-17)14-21-12-8-16(9-13-21)15-6-10-19-11-7-15;;/h1-13H,14H2;2*1H |
InChI-Schlüssel |
IAYGDKDEVLLBTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NO)C[N+]2=CC=C(C=C2)C3=CC=[NH+]C=C3.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-3-[(Z)-octadec-9-enyl]-4H-imidazol-5-one](/img/structure/B14353173.png)
![2,2'-Spirobi[1,3-benzodioxole], 4,4',7,7'-tetrakis(1,1-dimethylethyl)-](/img/structure/B14353183.png)
![2,2'-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane)](/img/structure/B14353195.png)
![3-Phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole](/img/structure/B14353207.png)




![5-[2-(Methylamino)ethoxy]-7H-benzo[C]fluoren-7-OL](/img/structure/B14353254.png)
